molecular formula C11H14N2O B12828297 2-Isopropoxy-1-methyl-1H-benzo[d]imidazole

2-Isopropoxy-1-methyl-1H-benzo[d]imidazole

Cat. No.: B12828297
M. Wt: 190.24 g/mol
InChI Key: KIPXPRIVUKWJJO-UHFFFAOYSA-N
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Description

2-Isopropoxy-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-1-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with isopropyl alcohol and formaldehyde under acidic conditions to form the desired benzimidazole derivative. The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as Lewis acids can further enhance the efficiency of the cyclization process. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzimidazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Isopropoxy-1-methyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as dyes and catalysts.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-benzimidazole: Lacks the isopropoxy group, resulting in different chemical reactivity and applications.

    2-Methyl-1H-benzimidazole: Similar structure but with different substituents, leading to variations in biological activity.

    1H-Benzimidazole: The parent compound without any substituents, used as a reference for comparing the effects of different functional groups.

Uniqueness

2-Isopropoxy-1-methyl-1H-benzo[d]imidazole is unique due to the presence of both isopropoxy and methyl groups, which enhance its chemical reactivity and potential applications in various fields. The combination of these substituents provides a distinct set of properties that differentiate it from other benzimidazole derivatives.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-methyl-2-propan-2-yloxybenzimidazole

InChI

InChI=1S/C11H14N2O/c1-8(2)14-11-12-9-6-4-5-7-10(9)13(11)3/h4-8H,1-3H3

InChI Key

KIPXPRIVUKWJJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC2=CC=CC=C2N1C

Origin of Product

United States

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